molecular formula C6H8BrN3O2 B2917870 ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate CAS No. 1979126-28-7

ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Cat. No. B2917870
M. Wt: 234.053
InChI Key: ILCPMHDLWQWUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H8BrN3O2 . It has a molecular weight of 234.05 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, often involves condensation reactions . For instance, one method involves the condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .


Molecular Structure Analysis

The InChI code for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is 1S/C6H8BrN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a powder . It has a storage temperature of room temperature .

Scientific Research Applications

Corrosion Inhibition

  • Industrial Applications : Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate derivatives have been investigated for their corrosion inhibition properties, particularly for protecting mild steel in industrial environments. Research demonstrated that these compounds could effectively form a protective film on the metal surface, significantly reducing corrosion rates in acidic conditions. The highest efficiency observed was 98.8% at specific concentrations, showcasing the potential of these derivatives in industrial pickling processes and possibly other corrosion-sensitive applications (Dohare et al., 2017).

Synthesis of Novel Compounds

  • Cytostatic Activity : The compound has been used in the synthesis of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, which showed significant cytostatic activity against HeLa cell cultures. This highlights its potential in developing new anticancer agents (García-López et al., 1979).
  • Heterocyclic Chemistry : It serves as a precursor in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This process is useful for preparing new N-fused heterocycle products, indicating its utility in heterocyclic chemistry and materials science (Ghaedi et al., 2015).

Structural and Functional Studies

  • Crystal Structure Analysis : The compound has been involved in structural studies, such as the determination of crystal structures for derivatives that exhibit fungicidal and plant growth regulation activities. Such analyses provide insights into the molecular arrangements and potential applications in agriculture and materials science (Minga, 2005).

Development of Coordination Polymers

  • Material Science Applications : Derivatives of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate have been used to synthesize coordination polymers with potential applications in catalysis, molecular recognition, or as luminescent materials. This underscores its role in the development of new materials with specific chemical and physical properties (Cheng et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate are not mentioned in the retrieved documents, research into pyrazole derivatives is ongoing due to their wide range of biological activities . Further studies could focus on exploring the compound’s potential therapeutic applications and optimizing its synthesis process.

properties

IUPAC Name

ethyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCPMHDLWQWUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

CAS RN

1979126-28-7
Record name ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.